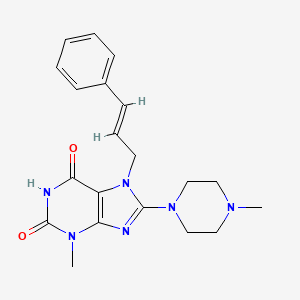

![molecular formula C11H18ClN B2422638 Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride CAS No. 2089255-96-7](/img/structure/B2422638.png)

Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

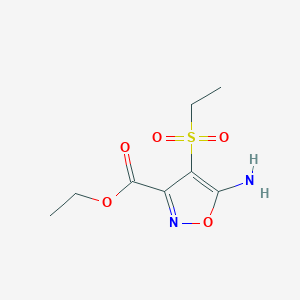

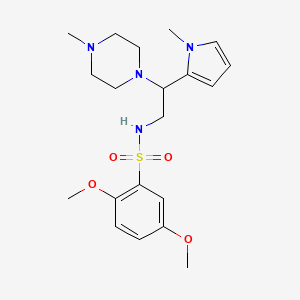

“Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride” is a chemical compound with the molecular formula C11H18ClN . It has a molecular weight of 199.7 g/mol .

Molecular Structure Analysis

The molecular structure of “Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride” is represented by the formula C11H18ClN . This indicates that the compound consists of 11 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom .Physical And Chemical Properties Analysis

“Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride” is a controlled product with a molecular weight of 199.7 g/mol and a formula of C11H18ClN . The compound is usually stored at room temperature and is available in powder form .Applications De Recherche Scientifique

Bioelectrocatalysis and Enzyme Mimetics

Researchers explore the electrochemical properties of Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride for applications in bioelectrocatalysis. It may participate in N2 fixation or other redox processes, potentially aiding in sustainable energy conversion or environmental remediation .

Analytical Chemistry

The compound’s unique structure attracts attention in analytical chemistry. Scientists investigate its behavior using techniques like LC-MS (liquid chromatography-mass spectrometry). Understanding its fragmentation patterns and retention times contributes to the identification of related compounds .

Propargylamine Synthesis

In solvent-free reactions, Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride can serve as a precursor for propargylamines. These compounds find applications in medicinal chemistry, materials science, and organic synthesis. For instance, they may be used in the construction of bioactive molecules or functional materials .

Chiral Amine Intermediates

Due to its chiral nature, this compound is valuable for creating chiral amine intermediates. These intermediates play a crucial role in the synthesis of pharmaceuticals, agrochemicals, and natural products. Researchers can access specific enantiomers by manipulating the stereochemistry of this compound .

Safety and Hazards

“Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride” is classified as a controlled product . It has been associated with certain hazards, including causing skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

N-methyl-1-(3-methylphenyl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-9-5-4-6-11(7-9)8-10(2)12-3;/h4-7,10,12H,8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOUYQQOOVSBED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201343158 |

Source

|

| Record name | 3-Methylmethamphetamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201343158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2089255-96-7 |

Source

|

| Record name | 3-Methylmethamphetamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201343158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metaphedrine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBV845Z93P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-bromobenzyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2422564.png)

![2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2422568.png)

![2-[[4-[(3-methoxyphenyl)sulfonylamino]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2422577.png)

![6-(4-Chlorophenyl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2422578.png)